N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
Description
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of bromine atoms and sulfonohydrazide groups in its structure contributes to its distinctive chemical behavior and reactivity.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2O3S/c1-9-2-4-12(5-3-9)22(20,21)18-17-8-10-6-11(15)7-13(16)14(10)19/h2-8,18-19H,1H3/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMCDTZTQNTHQB-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its potential use as an enzyme inhibitor. The presence of bromine atoms and the sulfonohydrazide group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide .
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide .
Uniqueness: N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide is unique due to the presence of both bromine atoms and a sulfonohydrazide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
